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Compound of Interest

Compound Name: Ibrutinib deacryloylpiperidine

Cat. No.: B1370916

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
deacryloylpiperidine metabolite of Ibrutinib, a key small molecule inhibitor of Bruton's tyrosine
kinase (BTK). Understanding the characteristics of this and other metabolites is crucial for drug
development, enabling a deeper understanding of pharmacokinetics, pharmacodynamics, and
potential off-target effects. This document summarizes the available mass spectrometry (MS)
data, outlines relevant experimental protocols, and visualizes the metabolic and signaling
pathways associated with Ibrutinib.

Mass Spectrometry (MS) Data

The deacryloylpiperidine metabolite of Ibrutinib, also identified as degradation product DP-I in
forced degradation studies, is formed via the hydrolysis of the acryloyl moiety from the parent
drug.[1] High-resolution mass spectrometry (HRMS) has been employed to identify and
characterize this compound.

Parameter Value Reference
Molecular Formula C25H24N602 [2]
Monoisotopic Mass 440.1961 u

[M+H]* (observed) 441.2039 m/z
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Table 1: High-Resolution Mass Spectrometry Data for Ibrutinib Deacryloylpiperidine.

The fragmentation of the protonated molecule provides structural information. The primary
fragmentation pathway involves the cleavage of the bond between the piperidine ring and the
pyrazolopyrimidine core.

Fragment lon m/z (observed) Proposed Structure Reference

Protonated Ibrutinib

[M+H]* 441.2039 o
deacryloylpiperidine

Fragment 1 304.1178 [C17H14N50]* [3114]

Fragment 2 138.1123 [CsH12NOJ* [3114]

Table 2: MS/MS Fragmentation Data for Ibrutinib Deacryloylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 13C NMR spectroscopic data specifically for the isolated Ibrutinib
deacryloylpiperidine metabolite are not extensively reported in the reviewed literature.
However, NMR spectroscopy is a critical technique for the structural elucidation of Ibrutinib and
its related impurities or degradation products.[5][6] The general approach for acquiring such
data is outlined in the experimental protocols section.

Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method is essential for the separation, identification, and quantification
of Ibrutinib and its metabolites.

o Chromatographic System: Waters Acquity UPLC system.[1]
e Column: Waters Acquity UPLC C18 column (100 mm x 2.1 mm, 1.7 pum).[1]
e Mobile Phase:

o Eluent A: 20 mM ammonium acetate (pH 6).[1]
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o Eluent B: Acetonitrile.[1]

o Gradient Elution: A gradient program is typically used to achieve optimal separation.
e Flow Rate: 0.3 mL/min.[1]

e Injection Volume: 5 pL.[1]

o Detection: UV detection at 215 nm and mass spectrometric detection.[1]

o Mass Spectrometer: High-resolution mass spectrometer with a time-of-flight (TOF) analyzer.

[1]

« lonization Mode: Electrospray ionization (ESI) in positive mode.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following provides a general protocol for the NMR analysis of Ibrutinib and its related
compounds.

 Instrument: Bruker Avance Il operating at 500 MHz or equivalent.[6]

o Sample Preparation: Approximately 50 mg of the solid sample is dissolved in a suitable
deuterated solvent, such as acetonitrile-ds, in a 5 mm NMR tube.[6]

e Acquisition: *H and 3C NMR spectra are acquired at room temperature. 2D NMR techniques
such as COSY, HSQC, and HMBC are employed for complete structural assignment.

Signaling and Metabolic Pathways
Ibrutinib Metabolism

Ibrutinib undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes,
particularly CYP3A4/5.[7] The metabolic pathways include oxidation and glutathione
conjugation.[7][8][9] The formation of the deacryloylpiperidine metabolite can occur through
hydrolysis.
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Caption: Proposed metabolic pathways of Ibrutinib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical
enzyme in the B-cell receptor (BCR) signaling pathway.[10][11][12][13][14] By covalently
binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib blocks downstream
signaling, leading to decreased B-cell proliferation and survival.[14]
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Caption: Simplified schematic of the BTK signaling pathway and the inhibitory action of
Ibrutinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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